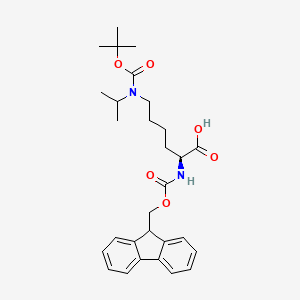

N-Fmoc-N'-Boc-N'-isopropil-L-lisina

Descripción general

Descripción

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine (abbreviated as NFPL) is an amino acid derivative that has been widely used in the synthesis of peptides and proteins in the laboratory. NFPL is a modified form of L-lysine, an essential amino acid that is found in many proteins. It is a versatile compound that can be used in a variety of chemical reactions, including peptide synthesis, protein modification, and protein engineering. NFPL is also used in the synthesis of peptide and protein-based drugs, as well as in the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida

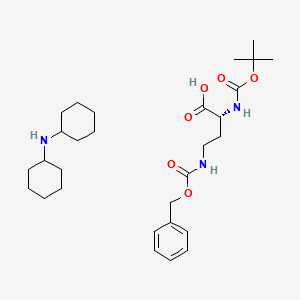

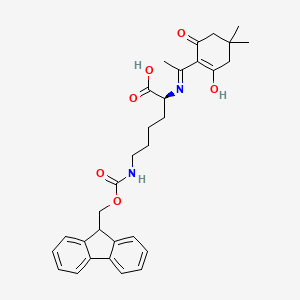

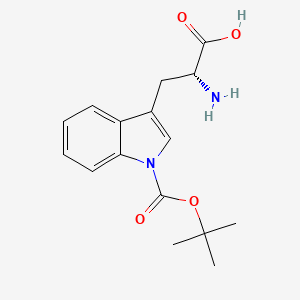

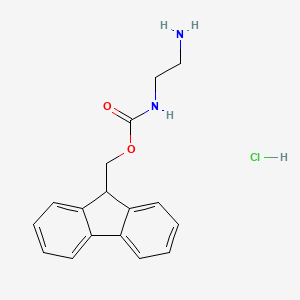

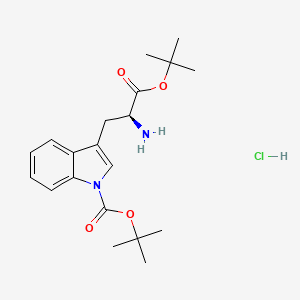

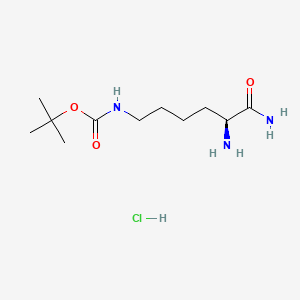

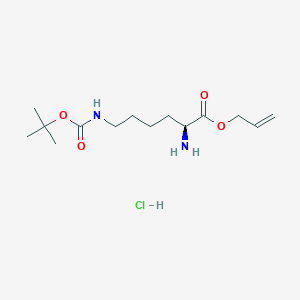

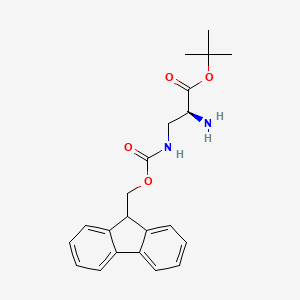

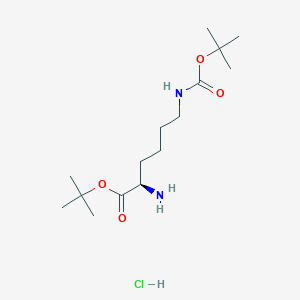

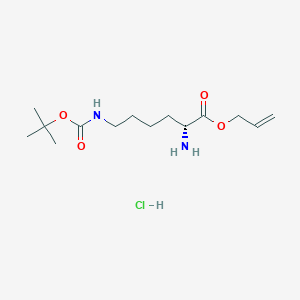

Fmoc-Lys(Boc)(isopropil)-OH se utiliza en la síntesis de péptidos en fase sólida {svg_1} {svg_2}. Este método es actualmente la opción preferida para producir péptidos sintéticos, que son importantes como fármacos y en investigación {svg_3}. El grupo Fmoc proporciona estabilidad química, protegiendo el aminoácido de la interferencia externa durante el proceso de síntesis {svg_4}.

Producción de Bloques de Construcción de Aminoácidos Catiónicos

El compuesto se utiliza en la producción de bloques de construcción de aminoácidos catiónicos {svg_5}. Un protocolo en fase sólida conduce a intermedios de alcohol amino protegidos selectivamente, que luego se oxidan para producir los bloques de construcción de aminoácidos di- o policatiónicos deseados {svg_6}.

Aplicaciones de Bioimpresión

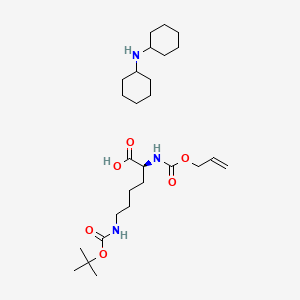

Fmoc-Lys(Boc)(isopropil)-OH se ha propuesto como un andamio para aplicaciones de bioimpresión {svg_7}. Una nueva clase de péptidos catiónicos anfipáticos formadores de hidrogel sintéticos, que contienen una región alifática y un residuo Lys, se puede utilizar como un andamio para bioimpresión {svg_8}.

Fabricación de Materiales Funcionales

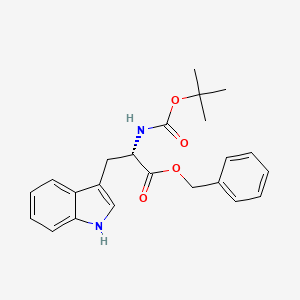

Fmoc-Lys(Boc)(isopropil)-OH se utiliza en la fabricación de materiales funcionales {svg_9}. El grupo Fmoc promueve las interacciones hidrófobas y de apilamiento π-π de los anillos fluorenilo, lo que puede facilitar el autoensamblaje de estos materiales funcionales {svg_10}.

Aplicaciones Biomédicas

El compuesto se utiliza en la creación de hidrogel de soporte propio para posibles aplicaciones biomédicas {svg_11}. Estos hidrogel basados en péptidos son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y las herramientas de diagnóstico para el análisis de imágenes {svg_12}.

Ingeniería de Tejidos

Fmoc-Lys(Boc)(isopropil)-OH se puede utilizar en la ingeniería de tejidos {svg_13}. El hidrogel Fmoc-K3, que es más rígido, actúa como un material potencial para la ingeniería de tejidos, apoyando completamente la adhesión, supervivencia y duplicación celular {svg_14}.

Mecanismo De Acción

Target of Action

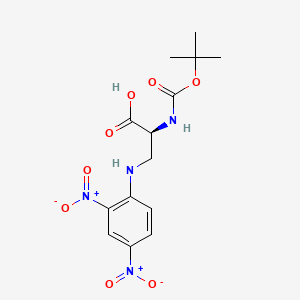

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine, also known as Fmoc-Lys(Boc)(isopropyl)-OH, is primarily used in the field of peptide synthesis . It is incorporated into peptides during Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound interacts with its targets through the process of peptide bond formation. The Fmoc group of the compound is removed during the synthesis, allowing the free amine group of the lysine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . The Boc group protects the side chain amine of the lysine residue during the synthesis and is removed at the end of the synthesis process .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of Fmoc SPPS. The incorporation of the isopropyl-L-lysine residue can influence the properties of the final peptide, including its structure, function, and interactions with other molecules .

Result of Action

The result of the action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is the successful incorporation of an isopropyl-L-lysine residue into a peptide chain. This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized. For example, it has been utilized in the synthesis of the GnRH antagonist Degarelix and the LHRH antagonist Antide .

Action Environment

The action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is typically carried out in a controlled laboratory environment during the process of Fmoc SPPS. Factors such as the pH, temperature, and solvent used can influence the efficiency of the peptide synthesis process and the stability of the compound. The compound is typically stored in a dry environment at 2-8°C .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFCMICCJNLBC-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679801 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201003-48-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.